Nicotinamide adenine dinucleotide phosphate monopotassium salt is a vital biochemical compound that plays a crucial role in various metabolic processes. It is primarily recognized as a coenzyme involved in oxidation-reduction reactions, particularly in the biosynthesis of nucleotides and fatty acids. This compound is essential for cellular respiration and is integral to the functioning of dehydrogenases, which are enzymes that catalyze the removal of hydrogen from substrates.
Nicotinamide adenine dinucleotide phosphate monopotassium salt can be derived from natural sources or synthesized through chemical and enzymatic methods. It is commonly found in all living cells, where it participates in numerous metabolic pathways.
This compound belongs to the class of nucleotides, specifically categorized under nucleotide phosphates. Its molecular formula is , and it has a molecular weight of approximately 781.5 g/mol. The International Union of Pure and Applied Chemistry name for this compound is potassium;1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboximidate .
Nicotinamide adenine dinucleotide phosphate monopotassium salt can be synthesized through several methods:
The synthesis process requires careful control of reaction conditions such as pH and temperature to ensure optimal yields. Industrial production often utilizes microbial fermentation techniques where genetically engineered strains of bacteria or yeast produce the necessary enzymes for synthesis .
The molecular structure of nicotinamide adenine dinucleotide phosphate monopotassium salt features a complex arrangement consisting of two nucleotides joined by their phosphate groups. The presence of multiple phosphonate groups contributes to its high polarity and solubility in water.
Nicotinamide adenine dinucleotide phosphate monopotassium salt participates in various biochemical reactions:
The compound's ability to donate electrons makes it essential for maintaining cellular redox balance and facilitating energy metabolism .
Nicotinamide adenine dinucleotide phosphate monopotassium salt functions primarily as a coenzyme in enzymatic reactions. It interacts with various enzymes, particularly dehydrogenases, facilitating the transfer of electrons during metabolic processes.
The compound is involved in critical pathways such as glycolysis and the citric acid cycle, where it aids in the production of reducing equivalents necessary for ATP synthesis and other metabolic activities .
Nicotinamide adenine dinucleotide phosphate monopotassium salt has several scientific uses:
NADP monopotassium salt serves as the direct precursor for NADPH generation, the primary reducing equivalent for maintaining cellular redox balance. Upon reduction, NADPH powers the glutathione and thioredoxin antioxidant systems through dedicated reductases. Glutathione reductase (GR) utilizes NADPH to convert oxidized glutathione (GSSG) back to reduced glutathione (GSH), sustaining the thiol buffer capacity essential for detoxification of reactive oxygen species (ROS) [4] [8]. Similarly, thioredoxin reductase (TrxR) depends on NADPH to reduce oxidized thioredoxin, which subsequently reduces peroxiredoxins and methionine sulfoxide reductases that directly neutralize peroxides and repair oxidative damage [4]. The functional significance of NADPH in antioxidant defense is demonstrated by the extreme sensitivity of glucose-6-phosphate dehydrogenase (G6PD)-deficient cells to oxidative stress, as this pentose phosphate pathway enzyme generates approximately 60% of cytosolic NADPH in mammalian systems [2] [7]. Beyond these central systems, NADPH supplies electrons to cytochrome P450 monooxygenases for xenobiotic detoxification and to catalase for hydrogen peroxide decomposition, creating a multilayered antioxidant network [4].
Table 1: NADPH-Dependent Enzymes in Antioxidant Defense Systems
Enzyme | EC Number | Primary Function | Subcellular Localization | NADPH Consumption Rate |
---|---|---|---|---|
Glutathione Reductase (GR) | 1.8.1.7 | GSSG → 2GSH reduction | Cytosol, mitochondria | 50-120 nmol/min/mg protein |
Thioredoxin Reductase (TrxR) | 1.8.1.9 | Reduced thioredoxin regeneration | Cytosol, mitochondria, nucleus | 25-80 nmol/min/mg protein |
NADPH-dependent Catalase | 1.11.1.6 | H₂O₂ decomposition | Peroxisomes | Variable |
NADPH-Quinone Oxidoreductase (NQO1) | 1.6.5.2 | Quinone detoxification | Cytosol | 15-40 nmol/min/mg protein |
The phosphorylation state governed by NADP monopotassium salt influences critical nodes in central carbon metabolism. NADPH production occurs through three primary metabolic fluxes: (1) the oxidative pentose phosphate pathway (oxPPP) via glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD); (2) the malic enzyme (ME1) catalyzing pyruvate generation from malate; and (3) isocitrate dehydrogenase (IDH1) in the cytosol [2] [7]. These enzymes exhibit tissue-specific expression patterns: oxPPP predominates in hepatocytes and erythrocytes, while IDH1 contributes substantially to NADPH generation in adipocytes and neurons [2] [4]. The carbon source significantly influences NADPH yield—glucose oxidation via oxPPP produces 2 NADPH molecules per glucose, whereas glutamine metabolism through IDH generates 2 NADPH per isocitrate molecule [7]. Transhydrogenase enzymes (e.g., SthA in E. coli) directly transfer hydride ions from NADH to NADP⁺, coupling catabolic reduction potential (NADH) with anabolic demands (NADPH) [7] [10]. This reaction becomes energetically favorable when coupled to proton gradients across mitochondrial or bacterial membranes [4] [10].
Table 2: NADPH-Generating Pathways and Their Metabolic Context
Pathway | Key Enzymes | NADPH Yield | Carbon Input | Tissue/Cellular Prevalence |
---|---|---|---|---|
Oxidative Pentose Phosphate Pathway | G6PD, 6PGDH | 2 per glucose | Glucose | Liver, erythrocytes, proliferating cells |
Malic Enzyme Reaction | ME1 (cytosolic) | 1 per malate | Pyruvate (via anaplerosis) | Adipose tissue, lactating mammary gland |
Cytosolic IDH Pathway | IDH1 | 1 per isocitrate | Glutamine (via citrate) | Adipocytes, neurons, cancer cells |
Folate Cycle | MTHFD1, MTHFD2 | Variable | Serine, glycine | Mitochondria of rapidly dividing cells |
Ferredoxin Reductase System | FNR, Fd | 1 per 2e⁻ transfer | Photosynthetic electrons | Chloroplasts, cyanobacteria |
The NADP⁺/NADPH ratio exhibits remarkable compartmental heterogeneity and tissue-specific variation reflective of metabolic specialization. Mammalian hepatocytes maintain a ratio of approximately 0.01-0.05 in the cytosol, favoring reductive biosynthesis, while mitochondrial matrices exhibit slightly higher oxidation (0.1-0.3) to support electron transport chain function [3] [4]. This subcellular gradient is maintained through selective membrane transporters and compartment-specific kinase activities [6]. Photosynthetic organisms demonstrate dramatic light-dependent ratio fluctuations: in Arabidopsis thaliana chloroplasts, the ratio shifts from 0.3 in darkness to 0.01 under illumination, facilitating Calvin cycle activation [1]. Analytical challenges in ratio quantification arise from rapid interconversion during extraction; advanced methods using acidified acetonitrile-methanol-water mixtures (40:40:20 with 0.1M formic acid) minimize artifacts, revealing that cytosolic ratios in cultured mammalian cells range from 0.02 (HCT116) to 0.08 (CHO-K1) [3]. Bacteria exhibit species-specific variations: Escherichia coli maintains ratios around 0.1 during exponential growth, while Methylobacterium extorquens shows ratios as low as 0.02 when grown on ethylamine, reflecting diverse metabolic strategies [3] [7].
NADP⁺/NADPH ratio dynamics serve as metabolic sensors during environmental perturbations. Under oxidative stress, NADPH consumption by glutathione and thioredoxin systems transiently increases the ratio, activating transcription factors like Nrf2 that induce antioxidant gene expression [4] [8]. Hyperglycemia-induced oxidative stress in renal cells triggers IDPc upregulation, increasing NADPH buffering capacity to counteract ROS generation [8]. Photosynthetic organisms exhibit stromal ratio sensitivity to light transitions: during photosynthetic induction, NADP⁺ depletion activates cyclic electron transfer (CET) pathways that generate proton gradients for ATP synthesis without NADPH production, creating a feedback loop that prevents overreduction [1]. Stromal alkalinization during illumination favors NAD⁺ phosphorylation to NADP⁺ while suppressing NADPH phosphatase activity, creating a pH-dependent regulatory mechanism for the NADP(H) pool size [1]. Cancer cells exploit NADPH homeostasis for survival—NADK upregulation increases NADPH production to support macromolecular synthesis and counteract chemotherapy-induced oxidative stress, with breast cancer metastases showing 3-5 fold elevated NADK expression [6] [8].
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